2-Bromo-3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide
Overview
Description
2-Bromo-3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide is a useful research compound. Its molecular formula is C11H9Br3N2S and its molecular weight is 440.98 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets, including enzymes, receptors, and dna .
Mode of Action
Thiazole derivatives have been reported to interact with their targets in various ways, such as inhibiting enzyme activity, blocking receptor signaling, or intercalating into dna .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability, but the specific properties can vary depending on the exact structure of the compound .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of thiazole derivatives .
Biochemical Analysis
Biochemical Properties
2-Bromo-3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to inhibit the activity of certain enzymes, such as kinases and proteases, which are crucial for cellular signaling and protein degradation . The compound’s interaction with these enzymes involves binding to their active sites, thereby blocking their catalytic functions. Additionally, this compound can form complexes with proteins, altering their conformation and affecting their biological activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . By modulating these pathways, the compound can induce cell cycle arrest and promote programmed cell death in cancer cells. Furthermore, this compound affects gene expression by altering the transcriptional activity of specific genes involved in cell growth and differentiation . This modulation of gene expression can lead to changes in cellular metabolism, impacting the overall function of the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves binding to the active sites of enzymes, leading to their inhibition . This binding can occur through covalent or non-covalent interactions, depending on the specific enzyme and the nature of the compound. Additionally, this compound can interact with DNA, causing changes in its structure and affecting gene expression . These interactions can result in the activation or repression of specific genes, ultimately influencing cellular processes such as proliferation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but can degrade over time when exposed to light or heat . Long-term exposure to this compound has been associated with sustained inhibition of enzyme activity and persistent changes in gene expression, leading to prolonged effects on cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively inhibit tumor growth in cancer models . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with off-target enzymes and proteins, leading to unintended cellular damage.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination . The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its conversion into more water-soluble metabolites for excretion . This metabolic process can affect the compound’s bioavailability and overall efficacy. Additionally, this compound can influence metabolic flux by altering the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s uptake into cells and its subsequent distribution to various cellular compartments . The localization and accumulation of this compound can influence its biological activity, as it may interact with different biomolecules depending on its cellular location .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes .
Properties
IUPAC Name |
2-bromo-3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Br2N2S.BrH/c12-8-3-1-7(2-4-8)9-10(13)16-11-14-5-6-15(9)11;/h1-4H,5-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POCBKVZNGNCICJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(SC2=N1)Br)C3=CC=C(C=C3)Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656481 | |
Record name | 2-Bromo-3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60656481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1172759-40-8 | |
Record name | 2-Bromo-3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60656481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.